(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Description
This compound is a chiral amino ketone featuring a piperidine ring substituted at the 3-position with a benzyl-methyl-amino group. Its stereochemistry is defined by (S)-configurations at both the amino-bearing carbon and the piperidine ring.
While direct biological data are absent in the provided evidence, its structural features—such as the piperidine ring and benzyl-methyl-amino substituent—imply possible interactions with aminergic receptors (e.g., dopamine or serotonin receptors) or proteases.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(13-21)20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKJRMZGDVJCJ-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and methyl groups using reagents like benzyl chloride and methyl iodide.
Amino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound’s analogs differ in two primary aspects:
Substituent Type: Variations in the amino group attached to the benzyl moiety (e.g., methyl, isopropyl, cyclopropyl).
Position on Piperidine : Substitution at the 2-, 3-, or 4-position of the piperidine ring.
These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a detailed comparison:
Substitution at the Piperidine 3-Position
*Note: Exact formula for the original compound is inferred from analogs; direct evidence is unavailable.
Substitution at the Piperidine 4-Position
Substitution at the Piperidine 2-Position
Implications of Structural Differences
Substituent Effects: Methyl vs. Cyclopropyl: Cyclopropyl-containing analogs (e.g., CAS 1354029-15-4) exhibit enhanced rigidity, which may reduce enzymatic degradation and improve target engagement .
Positional Isomerism :
- 3- vs. 4-Position : Substitution at the 4-position (e.g., CAS 203047-48-7) likely shifts the amine group’s spatial orientation, altering interactions with hydrophobic pockets in target proteins .
- 2-Position : Substitution here (e.g., CAS 1354027-37-4) may disrupt binding to flat active sites due to steric clashes .
Biological Activity
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, a compound with a molecular formula of C19H31N3O and a molecular weight of 317.47 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is often associated with various biological activities. The presence of the amino group and the benzyl moiety contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.
Antibacterial and Antifungal Properties
Research indicates that alkaloids, including derivatives similar to this compound, exhibit significant antibacterial and antifungal activities. Notably, compounds with a minimum inhibitory concentration (MIC) of less than 1 µg/mL have shown strong effects against various pathogenic bacteria and fungi .
Table 1: Antimicrobial Activity of Related Alkaloids
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Alkaloid A | <1 | Staphylococcus aureus, E. coli |
| Alkaloid B | 5.37 | Candida albicans |
| Alkaloid C | 0.02 | Pseudomonas aeruginosa |
The antibacterial activity of this compound may involve disrupting bacterial cell membrane integrity. This disruption can lead to increased permeability, allowing for the entry of the compound into bacterial cells, where it can exert its effects .
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in treating infections caused by resistant strains of bacteria. For example, one study demonstrated that derivatives exhibited potent activity against Enterococcus faecalis and E. coli, suggesting that modifications to the piperidine structure can enhance efficacy against resistant strains .
Case Study: Efficacy Against Resistant Strains
A study conducted on various piperidine derivatives found that certain modifications led to improved antimicrobial properties. The derivatives were tested against common pathogens, revealing MIC values that indicated strong antibacterial activity, particularly in compounds structurally related to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
